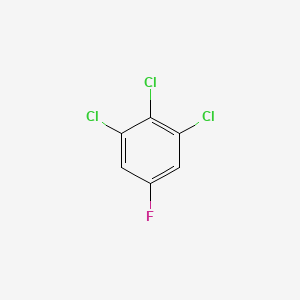

1,2,3-Trichloro-5-fluorobenzene

Description

BenchChem offers high-quality 1,2,3-Trichloro-5-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Trichloro-5-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWPPUWATNWMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577845 | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3107-21-9 | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound with potential applications as a building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique substitution pattern—three adjacent chlorine atoms and an isolated fluorine atom—governs its reactivity and physicochemical properties. This guide provides a comprehensive overview of its known chemical and physical characteristics, spectroscopic data, reactivity profile, and safety considerations, designed to inform and assist researchers in its application.

Molecular Structure and Identification

1,2,3-Trichloro-5-fluorobenzene, with the CAS Number 3107-21-9 , possesses a benzene ring substituted with chlorine atoms at positions 1, 2, and 3, and a fluorine atom at position 5.[1][2] The vicinal trichloro- substitution creates a sterically hindered and electron-poor region on the ring, while the fluorine atom, the most electronegative element, significantly influences the molecule's electronic properties.

The structure can be unambiguously represented by the following identifiers:

-

IUPAC Name: 1,2,3-trichloro-5-fluorobenzene[2]

-

Molecular Formula: C₆H₂Cl₃F[1]

-

Canonical SMILES: C1=C(C=C(C(=C1Cl)Cl)Cl)F[2]

-

InChI Key: DGWPPUWATNWMOW-UHFFFAOYSA-N[2]

Caption: Molecular Structure of 1,2,3-Trichloro-5-fluorobenzene.

Physicochemical Properties

The physical properties of 1,2,3-Trichloro-5-fluorobenzene are summarized in the table below. Its high molecular weight and halogen content result in a solid state at room temperature and low solubility in water. The calculated LogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and distribution.

| Property | Value | Source(s) |

| Molecular Weight | 199.44 g/mol | [1][3] |

| Melting Point | 52 °C | [3][4] |

| Boiling Point | 207.8 ± 35.0 °C (Predicted) | [3] |

| Density | 1.540 ± 0.06 g/cm³ (Calculated) | [4] |

| Water Solubility | Insoluble (3.2 x 10⁻³ g/L at 25 °C) | [1][4] |

| XLogP3 | 4.1 | [2] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two non-equivalent aromatic protons. Each signal would appear as a doublet of doublets or a more complex multiplet due to coupling with the fluorine atom and the other proton.

-

¹³C NMR: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom (C-5) would show a large one-bond coupling constant (¹JCF), and other carbons will exhibit smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which are diagnostic for identifying the substitution pattern. For the related compound fluorobenzene, carbon signals appear between 113 and 164 ppm.[5]

-

¹⁹F NMR: A single resonance is expected. PubChem indicates the availability of a ¹⁹F NMR spectrum, which is a key technique for confirming the presence and environment of the fluorine atom.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring (~3100-3000 cm⁻¹), C=C ring stretching vibrations (~1600-1450 cm⁻¹), and strong C-Cl (~800-600 cm⁻¹) and C-F (~1250-1000 cm⁻¹) stretching bands. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region would be indicative of the substitution pattern.

-

Mass Spectrometry: The mass spectrum would display a prominent molecular ion (M⁺) peak at m/z 198 (for ³⁵Cl). A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a definitive feature for identification. Fragmentation would likely involve the loss of chlorine and fluorine atoms.

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of 1,2,3-Trichloro-5-fluorobenzene is dominated by the electronic effects of its halogen substituents. The chlorine and fluorine atoms are strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS).

Conversely, this electron deficiency makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .[6][7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups that can stabilize this negative charge.

In the context of SNAr, fluorine is often the best leaving group among the halogens.[8] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond and making the carbon atom more electrophilic.[8] Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine atom (C-5).

Representative Synthetic Workflow: Nucleophilic Aromatic Substitution

A common application for such a molecule in synthetic chemistry would be the displacement of the fluoride with a nucleophile to introduce new functionality. This is a crucial strategy in the synthesis of pharmaceuticals and agrochemicals.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3107-21-9 | CAS DataBase [chemicalbook.com]

- 4. CAS # 3107-21-9, 1,2,3-Trichloro-5-fluorobenzene, 3,4,5-Trichlorofluorobenzene - chemBlink [chemblink.com]

- 5. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]

- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

1,2,3-Trichloro-5-fluorobenzene CAS number 3107-21-9

An In-Depth Technical Guide to 1,2,3-Trichloro-5-fluorobenzene (CAS: 3107-21-9): Properties, Synthesis, and Applications in Research and Development

Introduction and Strategic Overview

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms and one fluorine atom.[1] As a poly-substituted benzene derivative, it serves as a valuable and versatile building block in synthetic organic chemistry. For researchers in drug development and materials science, the specific arrangement of its halogen substituents offers a unique scaffold for creating more complex molecules. The presence of both chlorine and fluorine atoms allows for differential reactivity, enabling selective functionalization through various modern synthetic methodologies.[2] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic protocol, its potential reactivity, and essential safety guidelines for laboratory professionals.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of 1,2,3-Trichloro-5-fluorobenzene are crucial for its handling, storage, and application in experimental design. The compound typically presents as a light yellow to yellow solid or semi-solid.[3] It has very poor solubility in water, a common trait for polychlorinated aromatic hydrocarbons.[4][5] Proper storage requires a dry, controlled environment, typically between 2-8°C, to ensure its stability.[3][6]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3107-21-9 | [1][3][7] |

| Molecular Formula | C₆H₂Cl₃F | [1][3][4][7] |

| Molecular Weight | 199.44 g/mol | [4][7] |

| Appearance | Light yellow to yellow solid or semi-solid | [3] |

| Purity | Typically ≥97% | [3] |

| Water Solubility | Insoluble (3.2E-3 g/L at 25°C, estimated) | [4] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3][6] |

| InChI Key | DGWPPUWATNWMOW-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)F |[1][4] |

Caption: Figure 2: Proposed Synthesis Workflow via Balz-Schiemann Reaction.

Experimental Protocol: Synthesis via Balz-Schiemann Reaction

This protocol is a representative methodology based on established chemical principles for this transformation.

1. Diazotization of 3,4,5-Trichloroaniline:

-

Rationale: This step converts the primary amine into a diazonium group, which is an excellent leaving group, preparing the molecule for substitution. The use of tetrafluoroboric acid (HBF₄) directly generates the tetrafluoroborate salt, which is often stable enough to be isolated.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3,4,5-trichloroaniline (1.0 eq) in a 48% aqueous solution of HBF₄ (2.5 eq).

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, stir the resulting mixture for an additional 30-45 minutes at 0-5°C. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.

-

2. Isolation of the Diazonium Intermediate:

-

Rationale: Isolating the diazonium salt allows for its purification and ensures that subsequent decomposition is clean. It is crucial to handle diazonium salts with care as they can be explosive when dry.

-

Procedure:

-

Filter the cold reaction mixture via vacuum filtration.

-

Wash the collected solid precipitate sequentially with cold 5% HBF₄ solution, cold ethanol, and finally cold diethyl ether.

-

Dry the isolated diazonium salt under vacuum. Crucial Safety Note: Do not use high heat. The salt should be used promptly in the next step.

-

3. Thermal Decomposition (Fluorination):

-

Rationale: Heating the diazonium tetrafluoroborate salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and forming the desired C-F bond. This is the core of the Balz-Schiemann reaction.

-

Procedure:

-

Place the dry diazonium salt in a flask equipped with a condenser.

-

Gently and carefully heat the solid. The decomposition will begin, often evidenced by the evolution of gas (N₂ and BF₃).

-

Once the decomposition is complete, the crude product will remain in the flask as an oil or solid.

-

4. Purification and Characterization:

-

Rationale: The crude product will contain impurities. Purification is necessary to achieve the desired research-grade quality.

-

Procedure:

-

Extract the crude product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with a dilute aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purify the resulting residue using column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Confirm the identity and purity of the final product using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy.

-

Chemical Reactivity and Applications in Drug Development

The reactivity of 1,2,3-trichloro-5-fluorobenzene is dictated by the electronic properties of its halogen substituents. All four halogens are electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, they provide multiple handles for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, making the molecule a valuable scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom can make the carbon to which it is attached susceptible to nucleophilic attack, particularly if there are strong electron-withdrawing groups ortho or para to it. However, in this specific isomer, the chlorine atoms also contribute to the overall electron deficiency of the ring, potentially allowing for the displacement of either fluorine or chlorine depending on the reaction conditions and the nucleophile used.

-

Metal-Catalyzed Cross-Coupling: The C-Cl bonds are prime sites for cross-coupling reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. These reactions allow for the precise formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. [8]Fluorine can improve metabolic stability, increase binding affinity, and modulate lipophilicity and bioavailability. [9]As such, 1,2,3-trichloro-5-fluorobenzene can serve as an intermediate for synthesizing novel therapeutic agents where these properties are desired. [8]

Caption: Figure 3: Potential Reactivity Pathways for Further Functionalization.

Safety, Handling, and Storage

As with any halogenated aromatic compound, 1,2,3-trichloro-5-fluorobenzene must be handled with appropriate safety precautions. It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. [3] Table 2: GHS Hazard Information

| Code | Hazard Statement | Pictogram |

|---|---|---|

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: Sigma-Aldrich[3]

Standard Handling and Emergency Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [10]Ensure an eyewash station and safety shower are readily accessible. [10]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. [11] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [12] * Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a full-face respirator with an appropriate cartridge for organic vapors and particulates. [11]* First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [10][12] * Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [10][12] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. [10][12] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [12]* Spill and Disposal:

-

For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. * Prevent the chemical from entering drains or waterways. [13] * Dispose of waste in accordance with local, regional, and national regulations.

-

Conclusion

1,2,3-Trichloro-5-fluorobenzene (CAS 3107-21-9) is a specialized chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its polysubstituted and differentially halogenated structure provides a versatile platform for generating novel and complex molecules. Understanding its physicochemical properties, synthetic routes, and reactivity is key to leveraging its capabilities in the laboratory. Adherence to strict safety protocols is mandatory to ensure safe handling and mitigate potential hazards.

References

- 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9. Sigma-Aldrich.

- 1,2,3-Trichloro-5-fluorobenzene 3107-21-9 wiki. Guidechem.

- 3107-21-9|1,2,3-Trichloro-5-fluorobenzene|BLD Pharm. BLD Pharm.

- 3107-21-9 | CAS D

- 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9. ChemicalBook.

- 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604. PubChem.

- 1,2,4-Trichloro-5-fluorobenzene Safety D

- ICSC 1222 - 1,2,3-TRICHLOROBENZENE.

- SAFETY D

- SAFETY D

- Material Safety Data Sheet - 1,2,3-Trichlorobenzene, 99%. Cole-Parmer.

- 1,2,4-Trichloro-5-(trifluoromethyl)benzene. Benchchem.

- 1,2,3-TRICHLOROBENZENE - CAMEO Chemicals. NOAA.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of an-Najah University.

Sources

- 1. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trichloro-5-(trifluoromethyl)benzene|CAS 56148-83-5 [benchchem.com]

- 3. 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2,3-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3107-21-9|1,2,3-Trichloro-5-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. 3107-21-9 | CAS DataBase [chemicalbook.com]

- 8. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

- 12. ICSC 1222 - 1,2,3-TRICHLOROBENZENE [chemicalsafety.ilo.org]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3-Trichloro-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of 1,2,3-Trichloro-5-fluorobenzene (TCFB), a halogenated aromatic compound of interest in synthetic chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a centralized resource for key data points, experimental context, and safety protocols. We will delve into the molecular characteristics, thermodynamic behavior, spectroscopic signature, and solubility profile of TCFB. Each section is designed to provide not only the quantitative data but also the scientific rationale behind the values and their implications for practical application.

Introduction and Molecular Identity

1,2,3-Trichloro-5-fluorobenzene is a polysubstituted aromatic hydrocarbon. Its structure, featuring a benzene ring with three chlorine atoms and one fluorine atom, imparts specific chemical reactivity and physical characteristics. The precise arrangement of these halogens—three adjacent chlorine atoms with a fluorine atom in the meta position—creates a unique electronic and steric environment. This substitution pattern is critical for its utility as a building block in the synthesis of more complex molecules, including agrochemicals and pharmaceutical intermediates. Understanding its core properties is the foundational step for its effective use in any research or development setting.

The molecular structure of 1,2,3-Trichloro-5-fluorobenzene is depicted below.

Caption: Standard workflow for melting point determination by the capillary method.

Spectroscopic Profile

The spectroscopic profile of a molecule is its unique fingerprint, allowing for its identification and structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, these two protons are in different chemical environments and will likely appear as doublets or multiplets depending on the coupling constants with each other and with the fluorine atom.

-

¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring, as they are all chemically non-equivalent. The carbons bonded to halogens will show characteristic shifts, with C-F bonds typically exhibiting large one-bond coupling constants (¹JCF).

-

¹⁹F NMR: A single signal is expected for the fluorine atom. Its chemical shift will be characteristic of a fluorobenzene derivative.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of a molecule containing three chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks, arising from the ³⁵Cl and ³⁷Cl isotopes, provides definitive evidence for the presence of three chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (around 1400-1600 cm⁻¹), and strong C-Cl (typically 600-800 cm⁻¹) and C-F (typically 1000-1300 cm⁻¹) stretching vibrations.

Safety and Handling

As a halogenated organic compound, 1,2,3-Trichloro-5-fluorobenzene requires careful handling to minimize exposure.

GHS Hazard Information

The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

| GHS Information | Code(s) & Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors or dust. [1][2]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [2][3] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [2] * Respiratory Protection: If ventilation is inadequate or if working with fine powders, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. [4]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]Recommended storage temperature is 2-8°C. * Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [4]Prevent the material from entering drains or waterways. [5]

-

Conclusion

1,2,3-Trichloro-5-fluorobenzene is a specialized chemical intermediate with a distinct set of physical, thermodynamic, and spectroscopic properties. This guide has consolidated key data to provide a reliable reference for its safe handling, characterization, and application in a research and development context. The provided protocols and safety information are grounded in established laboratory practices and are essential for ensuring scientific integrity and personnel safety.

References

- 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9 - Sigma-Aldrich. (URL: )

- 1,2,3-Trichloro-5-fluorobenzene 3107-21-9 wiki - Guidechem. (URL: )

- 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9 - ChemicalBook. (URL: )

- 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem. (URL: )

-

1,2,3-Trichlorobenzene - Wikipedia. (URL: [Link])

- ICSC 1222 - 1,2,3-TRICHLOROBENZENE. (URL: )

- SAFETY D

- SAFETY D

- 1,2,4-Trichloro-5-fluorobenzene Safety D

-

Fact sheet: 1,2,3-trichlorobenzene - Canada.ca. (URL: [Link])

Sources

A Comprehensive Technical Guide to 1,2,3-Trichloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound of significant interest in various fields of chemical research and development, particularly as a building block in the synthesis of complex organic molecules. Its specific substitution pattern of three chlorine atoms and one fluorine atom on the benzene ring imparts unique chemical properties that are leveraged in the design of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides a detailed overview of the fundamental molecular characteristics of 1,2,3-trichloro-5-fluorobenzene, including its molecular formula and a thorough breakdown of its molecular weight.

Molecular Formula and Structure

The molecular formula for 1,2,3-trichloro-5-fluorobenzene is C₆H₂Cl₃F [1][2]. This formula indicates that each molecule is composed of a benzene ring (C₆) to which two hydrogen (H) atoms, three chlorine (Cl) atoms, and one fluorine (F) atom are attached.

The structure of 1,2,3-trichloro-5-fluorobenzene is defined by the specific positions of the substituents on the benzene ring. The numbering of the carbon atoms in the benzene ring dictates the precise location of each halogen, leading to the IUPAC name 1,2,3-trichloro-5-fluorobenzene[2].

Caption: Molecular structure of 1,2,3-Trichloro-5-fluorobenzene.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 1,2,3-trichloro-5-fluorobenzene (C₆H₂Cl₃F), the molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 2 | 1.008 | 2.016 |

| Chlorine (Cl) | 3 | 35.453 | 106.359 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Total | 199.439 |

Based on this calculation, the molecular weight of 1,2,3-trichloro-5-fluorobenzene is approximately 199.44 g/mol [2][3].

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3-trichloro-5-fluorobenzene is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃F | PubChem[2], Guidechem[1] |

| Molecular Weight | 199.44 g/mol | PubChem[2][3] |

| CAS Number | 3107-21-9 | Guidechem[1], ChemicalBook[4][5] |

| Appearance | White crystals | Wikipedia[6] (for 1,2,3-Trichlorobenzene) |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)Cl)Cl)F | Guidechem[1] |

| InChIKey | DGWPPUWATNWMOW-UHFFFAOYSA-N | Guidechem[1] |

Experimental Protocols

Due to the hazardous nature of halogenated aromatic compounds, all experimental work with 1,2,3-trichloro-5-fluorobenzene should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed handling and safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier[7][8][9][10][11].

Conclusion

This technical guide has provided a concise yet comprehensive overview of the molecular formula and weight of 1,2,3-trichloro-5-fluorobenzene. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound.

References

-

1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem. [Link]

-

1,2,4-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 123059 - PubChem. [Link]

-

1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399 - PubChem. [Link]

-

5-chloro-1,2,3-trifluorobenzene - AOBChem. [Link]

-

1,3,5-Trichloro-2,4,6-trifluorobenzene - PubChem. [Link]

-

SAFETY DATA SHEET - Indagoo Research Chemicals. [Link]

-

1,2,3-Trichlorobenzene - Wikipedia. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 123059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9 [chemicalbook.com]

- 5. 1,2,3-Trichloro-5-fluorobenzene | 3107-21-9 [amp.chemicalbook.com]

- 6. 1,2,3-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

1,2,3-Trichloro-5-fluorobenzene synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1,2,3-Trichloro-5-fluorobenzene

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1,2,3-trichloro-5-fluorobenzene (CAS No: 3107-21-9), a halogenated aromatic compound of interest as a chemical intermediate.[1][2] The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of two core synthetic strategies: the diazotization of 3,4,5-trichloroaniline followed by a Balz-Schiemann type reaction, and the nucleophilic aromatic substitution (SNAr) via a Halogen Exchange (Halex) reaction on 1,2,3,5-tetrachlorobenzene. By explaining the underlying chemical principles, providing step-by-step protocols, and offering a comparative analysis, this guide aims to equip scientists with the necessary knowledge to select and execute the most appropriate synthesis for their specific needs.

Introduction: The Strategic Importance of Fluorinated Aromatics

Fluorinated organic compounds are of immense importance in the life sciences, with approximately 10% of all active pharmaceutical ingredients containing fluorine.[3] The introduction of fluorine atoms can significantly enhance a drug's biological activity, metabolic stability, and lipophilicity.[3][4] 1,2,3-Trichloro-5-fluorobenzene is a valuable building block in this context, serving as a precursor for more complex molecules in the agrochemical and pharmaceutical sectors.[5] However, the regioselective synthesis of such polyhalogenated aromatics presents unique challenges. Industrial-scale production of fluoroaromatics has traditionally relied on methods like the Balz-Schiemann, Sandmeyer, and Halex reactions, though these often come with environmental and safety concerns, such as toxic wastewater and the use of hazardous reagents.[6]

This guide focuses on the most viable and well-documented laboratory-scale pathways to 1,2,3-trichloro-5-fluorobenzene, emphasizing the causality behind experimental choices to ensure both scientific integrity and reproducibility.

Pathway I: The Balz-Schiemann Approach from 3,4,5-Trichloroaniline

The most reliable and widely applicable method for the synthesis of specific aryl fluorides from aryl amines is the Balz-Schiemann reaction.[7] This pathway leverages the transformation of a primary aromatic amine into a diazonium salt, which is then converted to the target fluoroaromatic compound. This method is complementary to other transformations of diazonium compounds, such as the Sandmeyer reaction, which is typically used for introducing chloro, bromo, or cyano groups using copper(I) salts.[7][8] For fluorination, the Balz-Schiemann reaction, which uses tetrafluoroborate anions, is generally the preferred route.[7]

Principle and Rationale

The synthesis proceeds in two distinct stages:

-

Diazotization: 3,4,5-Trichloroaniline is treated with a nitrosating agent, typically sodium nitrite (NaNO₂), in the presence of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄). This reaction forms the relatively stable 3,4,5-trichlorobenzenediazonium tetrafluoroborate salt. The choice of acid is critical; while other acids like HCl can be used to form the diazonium chloride, the tetrafluoroborate salt is often preferred as it can be isolated as a solid and serves as the fluoride source in the subsequent step.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated. It decomposes to yield the desired 1,2,3-trichloro-5-fluorobenzene, releasing inert nitrogen gas (N₂) and boron trifluoride (BF₃) as byproducts. The thermal decomposition is a key advantage, as it avoids the use of metal catalysts and often proceeds with high regioselectivity.

The causality for the stringent temperature control (0–5 °C) during diazotization is rooted in the inherent instability of diazonium salts. At higher temperatures, they can prematurely decompose or engage in unwanted side reactions, drastically reducing the yield of the desired intermediate salt.

Experimental Workflow & Visualization

The overall transformation follows a logical and sequential process, as illustrated in the diagram below.

Caption: Fig. 1: Workflow for Balz-Schiemann synthesis.

Detailed Experimental Protocol

PART A: Diazotization of 3,4,5-Trichloroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3,4,5-trichloroaniline (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq).

-

Cool the stirred suspension to 0–5 °C using an ice-salt bath. Maintain this temperature range throughout the addition.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. A precipitate of 3,4,5-trichlorobenzenediazonium tetrafluoroborate should form.

-

Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water, followed by cold methanol, and finally diethyl ether to facilitate drying.

-

Dry the isolated salt in a vacuum desiccator away from light and heat. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care behind a safety shield.

PART B: Thermal Decomposition to 1,2,3-Trichloro-5-fluorobenzene

-

Place the dry 3,4,5-trichlorobenzenediazonium tetrafluoroborate salt in a flask fitted with a condenser.

-

Gently and carefully heat the solid using an oil bath. The decomposition typically begins around 100-120 °C, evidenced by the evolution of gas (N₂ and BF₃).

-

Continue heating until gas evolution ceases completely. The crude product will remain in the flask as an oil or solid.

-

Allow the apparatus to cool to room temperature.

-

Purify the crude product by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing the organic layer with a dilute sodium bicarbonate solution and then water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Further purification can be achieved by vacuum distillation or recrystallization to yield pure 1,2,3-trichloro-5-fluorobenzene.

Pathway II: The Halex Approach from 1,2,3,5-Tetrachlorobenzene

The Halogen Exchange (Halex) reaction is a powerful industrial method for synthesizing aryl fluorides by displacing a chloride with a fluoride anion.[9] The reaction is a form of nucleophilic aromatic substitution (SNAr) and is most effective when the aromatic ring is activated by electron-withdrawing groups, such as nitro groups.[3][9]

Principle and Rationale

The Halex process involves heating an aryl chloride with an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane.[9]

The key mechanistic considerations are:

-

Nucleophile Activation: Polar aprotic solvents are crucial as they strongly solvate the potassium cation (K⁺) but poorly solvate the fluoride anion (F⁻). This leaves the fluoride ion "naked" and highly nucleophilic.

-

Leaving Group Departure: The chlorine atom on the aromatic ring acts as the leaving group.

-

Ring Activation: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is greatly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the case of 1,2,3,5-tetrachlorobenzene, the additional chlorine atoms provide only weak activation. This necessitates harsh reaction conditions (high temperatures) and may result in lower yields compared to activated substrates.[10]

-

Anhydrous Conditions: The reaction is highly sensitive to water, which would solvate the fluoride ion and render it non-nucleophilic. Therefore, the use of anhydrous KF and solvent is paramount.

Experimental Workflow & Visualization

The Halex reaction is a direct, one-step conversion, though it requires stringent control over conditions.

Caption: Fig. 2: Workflow for Halex synthesis.

Detailed Experimental Protocol

-

To a reaction vessel equipped for high-temperature reactions with a mechanical stirrer and a nitrogen inlet, add anhydrous potassium fluoride (spray-dried, 2.0-3.0 eq) and a high-boiling polar aprotic solvent such as sulfolane.

-

Heat the mixture under a nitrogen atmosphere to remove any trace amounts of water.

-

Add 1,2,3,5-tetrachlorobenzene (1.0 eq) to the mixture. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to improve reactivity, although this is more common in less polar systems.[10]

-

Heat the reaction mixture to a high temperature, typically in the range of 200–240 °C, and maintain for several hours (e.g., 12-24 hours).[10]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to below 100 °C.

-

Filter the hot mixture to remove the precipitated potassium chloride (KCl) and excess KF.

-

The product can be isolated from the filtrate by vacuum distillation. The high boiling point of the solvent necessitates this purification method.

-

Further washings of the distilled product with water may be required to remove any residual solvent.

Comparative Analysis of Synthesis Pathways

The choice between the Balz-Schiemann and Halex pathways depends on factors such as starting material availability, required purity, scale, and tolerance for specific reaction conditions.

| Feature | Pathway I: Balz-Schiemann | Pathway II: Halex Reaction |

| Starting Material | 3,4,5-Trichloroaniline | 1,2,3,5-Tetrachlorobenzene |

| Key Reagents | NaNO₂, HBF₄ | Anhydrous KF, Sulfolane/DMSO |

| Reaction Conditions | Low temp. (0-5°C) then moderate heat | High temp. (200-240°C)[10] |

| Advantages | High regioselectivity, generally cleaner reaction, well-established for laboratory scale. | Potentially fewer steps, uses more common reagents (KF vs. HBF₄). |

| Disadvantages | Involves handling of potentially explosive diazonium salts, multi-step process. | Requires very high temperatures and strictly anhydrous conditions, may have low yield due to poor ring activation, potential for side products.[10] |

Conclusion and Recommendation

For the laboratory-scale synthesis of 1,2,3-trichloro-5-fluorobenzene, the Balz-Schiemann reaction starting from 3,4,5-trichloroaniline is the superior and recommended pathway. This method offers high regioselectivity and generally provides a cleaner product, which is a significant advantage in research and development settings. While it involves the careful handling of diazonium salt intermediates, the operational parameters are well-understood and more manageable than the harsh, high-temperature conditions required for the Halex reaction on a poorly activated substrate like 1,2,3,5-tetrachlorobenzene. The Halex pathway, while conceptually simpler, is likely to suffer from low conversion and the formation of byproducts, making it a less practical choice for achieving high-purity material in a research environment.

References

- 1. Page loading... [guidechem.com]

- 2. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Halex process - Wikipedia [en.wikipedia.org]

- 10. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

spectroscopic data of 1,2,3-Trichloro-5-fluorobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3-Trichloro-5-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1,2,3-Trichloro-5-fluorobenzene (CAS No. 3107-21-9), a halogenated aromatic compound of interest in synthetic chemistry and materials science.[1] As direct, consolidated spectral data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with data from analogous compounds to predict, interpret, and validate its structural identity. We will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). This guide is intended for researchers and drug development professionals who require a deep understanding of how to apply these techniques for the unambiguous structural elucidation of complex organic molecules.

Introduction and Molecular Structure Overview

1,2,3-Trichloro-5-fluorobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₂Cl₃F.[1] Its structure features a benzene ring with two adjacent hydrogen atoms, creating a distinct electronic and steric environment. The three chlorine atoms and one fluorine atom are strong electron-withdrawing groups, which significantly influence the molecule's chemical reactivity and its spectroscopic properties. The primary objective of this guide is to detail how NMR, IR, and MS techniques can be synergistically employed to confirm this substitution pattern and provide a complete spectroscopic "fingerprint" of the molecule.

Molecular Properties:

-

Molecular Formula: C₆H₂Cl₃F

-

Molecular Weight: 199.45 g/mol [1]

-

Structure:

Source: PubChem CID 15743604[1]

Experimental Workflow: A Unified Approach

The structural confirmation of a novel or uncharacterized compound like 1,2,3-Trichloro-5-fluorobenzene follows a logical and self-validating workflow. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence.

Caption: Unified workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For 1,2,3-Trichloro-5-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of 1,2,3-Trichloro-5-fluorobenzene in ~0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. Other options include deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

-

For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

-

For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm).[3]

-

¹H NMR: Predicted Spectrum and Interpretation

The symmetry of the molecule dictates that the two protons (H-4 and H-6) are chemically non-equivalent. Their chemical shifts are influenced by the deshielding effects of the adjacent halogen atoms.

-

H-4: This proton is flanked by a chlorine atom and a fluorine atom.

-

H-6: This proton is adjacent to a chlorine atom and a carbon atom.

Causality: The aromatic region for substituted benzenes typically falls between 6.5 and 8.0 ppm.[4] The electron-withdrawing nature of chlorine and fluorine will shift these proton signals downfield. Furthermore, the protons will exhibit spin-spin coupling to each other and to the ¹⁹F nucleus.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |

| H-4 | ~7.30 - 7.50 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 6-10 Hz |

| H-6 | ~7.10 - 7.30 | Doublet of doublets (dd) | ³J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 0-3 Hz |

Interpretation: We predict two distinct signals in the aromatic region. H-4 will be a doublet of doublets due to meta-coupling with H-6 and a larger ortho-coupling with the fluorine at C-5. H-6 will also be a doublet of doublets due to meta-coupling with H-4 and a much smaller para-coupling to the fluorine.

¹³C NMR: Predicted Spectrum and Interpretation

Due to the molecule's lack of symmetry, all six carbons in the benzene ring are chemically unique and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Causality: Carbons directly bonded to electronegative halogens are significantly deshielded (shifted downfield). The C-F bond will also exhibit strong one-bond coupling (¹JCF), which can be observed in a ¹³C-coupled spectrum and often results in a broadened or split signal even in decoupled spectra if decoupling is imperfect. Aromatic carbons typically appear between 110-160 ppm.[4]

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Key Feature |

| C-1 | ~132 - 136 | Attached to Cl |

| C-2 | ~130 - 134 | Attached to Cl |

| C-3 | ~132 - 136 | Attached to Cl |

| C-4 | ~115 - 125 | Attached to H, adjacent to F |

| C-5 | ~160 - 165 | Attached to F (strong deshielding) |

| C-6 | ~118 - 128 | Attached to H |

¹⁹F NMR: Predicted Spectrum and Interpretation

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[5]

Causality: The fluorine nucleus (¹⁹F) has a spin of I=1/2 and is 100% naturally abundant, making it easy to observe.[5] Its chemical shift is highly sensitive to the electronic environment.[6] The single fluorine atom in the molecule will couple to the two nearby protons.

Predicted ¹⁹F NMR Data

| Nucleus | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J) |

| F-5 | -105 to -115 | Doublet of triplets (dt) or multiplet | ³J(F-H4) ≈ 6-10 Hz, ⁵J(F-H6) ≈ 0-3 Hz |

Interpretation: A single resonance is expected. It will be split into a doublet by the ortho proton (H-4) and further split into a triplet-like pattern by the para proton (H-6), although this smaller coupling may just result in signal broadening. The overall appearance will be a complex multiplet.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FT-IR

-

Sample Preparation (Neat Liquid): Since 1,2,3-Trichloro-5-fluorobenzene is likely a liquid or low-melting solid at room temperature, the simplest method is to place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7][8]

-

Alternative (ATR): An Attenuated Total Reflectance (ATR) accessory can also be used, which requires only a single drop of the liquid sample to be placed directly on the ATR crystal (e.g., diamond or germanium).[9][10] This method is often faster and requires less cleanup.

-

Data Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plates or ATR crystal first, which is then automatically subtracted from the sample spectrum.[9]

Predicted Spectrum and Interpretation

The IR spectrum will be dominated by vibrations characteristic of the substituted benzene ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |

| 1250 - 1100 | Aromatic C-F Stretch | Strong |

| 1100 - 800 | Aromatic C-H Out-of-Plane Bending | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

Interpretation: The presence of sharp peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirms the aromatic nature of the compound. A very strong absorption band between 1250-1100 cm⁻¹ would be compelling evidence for the C-F bond. The C-Cl stretches are expected at lower wavenumbers. The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is highly diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is useful for structural elucidation.[11][12]

Experimental Protocol: EI-MS

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column (GC-MS). GC provides separation from any potential impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV).[11][13] This ejects an electron from the molecule, forming a positively charged radical ion (M⁺•), known as the molecular ion.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Spectrum and Interpretation

Molecular Ion and Isotope Pattern: The most critical feature in the mass spectrum of a polychlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (and its fragments) due to the different combinations of these isotopes.

Caption: Predicted major fragmentation pathways for 1,2,3-Trichloro-5-fluorobenzene.

Predicted Mass Spectrometry Data

| m/z Value | Ion Identity | Key Feature |

| 198 | [C₆H₂³⁵Cl₃F]⁺• | Molecular Ion (M⁺•) base peak |

| 200 | [C₆H₂³⁵Cl₂³⁷ClF]⁺• | M+2 peak |

| 202 | [C₆H₂³⁵Cl³⁷Cl₂F]⁺• | M+4 peak |

| 204 | [C₆H₂³⁷Cl₃F]⁺• | M+6 peak |

| 163 | [M - Cl]⁺ | Loss of a chlorine atom |

| 179 | [M - F]⁺ | Loss of a fluorine atom |

Interpretation: The base peak in the spectrum will likely be the molecular ion at m/z = 198 (containing three ³⁵Cl isotopes). The key diagnostic feature is the cluster of peaks at m/z 198, 200, 202, and 204 with a relative intensity ratio of approximately 100:98:32:3.5. This unique pattern is a definitive indicator of a molecule containing three chlorine atoms. Common fragmentation pathways for halogenated benzenes include the loss of a halogen radical (e.g., [M-Cl]⁺) or the elimination of a hydrogen halide.[14]

Integrated Spectral Analysis and Conclusion

-

MS confirms the molecular weight (199.45 g/mol ) and elemental composition (presence of three chlorines via the isotope pattern).

-

IR confirms the presence of an aromatic ring and carbon-halogen bonds (C-F and C-Cl).

-

NMR provides the final, detailed picture:

-

¹H and ¹³C NMR confirm the number and environment of protons and carbons.

-

¹⁹F NMR confirms the fluorine environment.

-

The coupling patterns in ¹H and ¹⁹F NMR, specifically the observed ortho, meta, and para H-F couplings, are crucial for definitively establishing the 1,2,3-trichloro-5-fluoro substitution pattern.

-

This guide outlines the expected spectroscopic characteristics of 1,2,3-Trichloro-5-fluorobenzene based on established scientific principles. The described methodologies provide a robust framework for any researcher tasked with the synthesis, identification, or quality control of this and other related halogenated compounds.

References

- Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from NIU website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqilcSzuqGlQXur_Jhm_vTY4pvMsT3LLHI-Tf25PurnEuv48PqEUTpst-q9eMKuJAcanbDKUChcvzr8LcKC6tl7YvyKe_JW4MH-qlU-Dt__rb_mFNgM-nSq4IKkvk-GknD1R9eSGkOXBG6ok5Bkeu75w2otyJMjLDvohghqxJa9YTCJ3uguHFYMtkj4pI7-0BLEktTzexcFB308FDafmWXoA==]

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell Scientific Instrument Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcPWsIC0SUBt4q0vAOFmvFx5ekgS1v1j6ieMiGX4pOVlxOHuf3dhxjLfps-XswTMdYighOks5ojvGZFL_SEMnmlHeRCjMK_xl8hHl5j67SNnp2UKZGaLLpQvmdbPNcA5YFbc4xfh6L9_Hihc8BrVPpjdGJn7dP72rCwvb6SqYpfMH6gr0pECfj-8x_n6ye_mh-Lyyo]

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Scientific Instrument Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa5-H-ohWFeqnWdoDVkWW8GcHAavXoRjVUG9QixzkLLXC2Qyvuz1lo4bzdF4u5kcndr3xLXiA75DPaYN6hwT0eeD1fPBRJT0iu8-aRcjQ9Mc6mGo_399x730TA3omYae3Sf9tH4uNlPTPZUtO1dQID4y_JgeF_j3cAduFFkRcEbjewc6zd7gllaMWoakUVd2GyIL33GNhgZdDBv5bkFthVhi9v]

- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOHwOBXeNKMgGxYMqCU1EKKrh5Srz1D6s-TDDlRjusz4fm-Hy6iUdmCVDMRhxY8wwAnsWH8i3qYE_VZZUjZluYvnwGQ7cy-yqemYMd3UJF8yvUyCkImfMonp-GWwjCdedkDhREaa7wCSaJVgQzGwCbquc=]

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTg24UXqHfS6PH1CyRU-J879FUvMPKOrs6G8G3BPENmyaM0TpzzwiITB6-VUsFaG12Iw59aj7tIdohccUeg1r5Hi4LSsMmJsyYhJGIBHAxcRErft4k4cerJqdGomv3TOyZ-kM6ezrojGFEJ7nTufuKXmcpCFAy3PNJlqkmX5IAkJM92PC7jimvZxFd0xA=]

- National Center for Biotechnology Information. (n.d.). 1,2,3-Trichloro-5-fluorobenzene. PubChem Compound Database. [https://vertexaisearch.cloud.google.

- Bryant, P. L., et al. (n.d.). Computational Study of the Halogen Atom−Benzene Complexes. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdc-Xz737HTqou_E4ZfGynRreP9oCv-ZMX_w5xOfBPuvNPrugpQpw8nHfBxKuqoQymj0MDSIfHGZO-uVX2PDwsfYf1c67hclLpXmeKMpmepMe5SYin9sSHXwyd3qTlgRuku03UsMcau3o=]

- LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. [https://vertexaisearch.cloud.google.

- AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzKAyx04PAuRleXLgS64UWbHJpGioXFRmqVOBXUVAYGmgDGsVfSmUCwBV0AnpIiYlg7uUugxk4oG1kVzHhb_TGEjf5DBbqoGDtrwrWcUGZo5lfuFcJjRFgkGjD-T5CeY9T1ctTNKJ8vQVkcPw=]

- ResearchGate. (n.d.). Electron impact ionization mass spectrum for essential fragrant oils.... [https://vertexaisearch.cloud.google.

- Wikipedia. (n.d.). Electron ionization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLmIk_aGmZbsz34DNOD0iN-mY6-lwzuknVououciyqFTl_SSBfCnbSlNKw4n5SBEZUKrGAR_MYioY8YZwLWIu4ZORXrnvc6cni-fPe0Tmm9L5_Sht4ifCPpw4gGph3stj4rrj39trMAKMa8Jo=]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZqN7-GIGgcecHjgernNZ3xmZzzqqrG-deBS4WMALhwMeh9Npl0GsiOayjD55n7pJvhMFZNyfFkOFNl87MGHlS-MYiDR4cV8Xilc-Xmw-wK3KpLckDZgLdqevGUiherOlW5NVP0Xt1MvhLrAgRfdvR5nQC89g3VODM_VkHF92ZGv-fQHfL7-Put86TfQ==]

- Sigma-Aldrich. (n.d.). NMR Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLx7vV5EI7wEAIWFGzsWwuVMWiokQBL1vW4ICDkfIh6Qj3vrPd70xuUs5k5pFDe8gzK5jxCOK69QQgWgxkUzM_y-sor1104Vsp9m7PoJUPUVSb0xN38MPpOUkdnY6T4TXgUqobtxWPVkhQ4dax1TKd0Mx-gPZPAoCU0hGbGi2P4XgCVqO1xZRVQZxCyiSJC5uWmg7SwtoR5tyaDTLI09PKLUnr1nrF_DEyRCc=]

- Sigma-Aldrich. (n.d.). NMR Solvents product page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbDGFBIXo5xmCnAX1_rkJl53BDBDSy1i2ctqLAkGNRozVIj9tPyNsP63AAmBmqLU8WiZj4-IA3nRk3THUw2Us6uwucxz0l_1vNaqMbo9cJXI1LLfN0kG20OkwKzH493c5ndHMs1oOSym_aeAnSwpK1iggFyXUDyvubN2SxBy3hlqmSJUKAeRBQGOSM4UxoVKTQKvrl]

- CP Lab Safety. (n.d.). NMR Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFics698OmS7zOCDhE3fcVAY4fe7DSrYZ9FgmmCNTgTVBfonXMfiQV9F2XY2EVTGZ_mElY4UpFbHmLmwbjpGZuL7ql6XL5e0Co5LhGqzNJKYAWJdyg5MRFUudaM7G7Uy36O0w==]

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. [https://vertexaisearch.cloud.google.

- JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYGWFjH50Po6YtgG49-ihuaaP0U9O75Hs7-fHGs16kMRvYeIkakumsMKYy5Fg9J12ikI9HgqhET8uAJAO00tOyKTOq7Uznn0yB7dbkCdc6AQoLmT-kJqmdVh4QCPz4EiLHiugOeBvl37QDL_I2_t3LIpdXBSFrLYfOHagNozjzzoXdgrokpLhlyzcSQhiuQq1i]

- University of California, Davis. (n.d.). Fluorine NMR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJywq3ip8fHhuo3blMTTfsVYAwB-5IuavqLlIrWeQGgduFfJHn4CGM_SnHeTywZXCL-7m2A5KWaZJsRP24RuukIrApKpvUJuVIArPF1wQcRrFHHKAMdris4uwTyCGQLFheW3fKxUUXqTC9_7AOnkTL6fPnCcOnHJcFmPYS]

Sources

- 1. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Electron ionization - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

solubility of 1,2,3-Trichloro-5-fluorobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2,3-Trichloro-5-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound with potential applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its solubility in organic solvents is paramount for its practical application in chemical synthesis, purification processes such as crystallization, and formulation development. The solubility of a compound dictates its behavior in a solution, influencing reaction kinetics, yield, and the ease of product isolation.

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-Trichloro-5-fluorobenzene. Due to the limited availability of direct experimental solubility data for this specific compound in the public domain, this guide will leverage established principles of physical chemistry, data from structurally analogous compounds, and detailed experimental protocols to provide a robust framework for predicting and determining its solubility.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a valuable initial guide.

Physicochemical Properties of 1,2,3-Trichloro-5-fluorobenzene:

| Property | Value | Source |

| Molecular Formula | C6H2Cl3F | [1][2] |

| Molecular Weight | 199.44 g/mol | [1] |

| Appearance | Light yellow to yellow solid or semi-solid or liquid | |

| Water Solubility | Insoluble (3.2 x 10-3 g/L at 25°C) | [2] |

The structure of 1,2,3-Trichloro-5-fluorobenzene, with its halogenated benzene ring, results in a molecule that is largely non-polar and hydrophobic.[3] The presence of chlorine and fluorine atoms introduces some polarity due to their electronegativity, but the overall character of the molecule remains lipophilic.

Intermolecular Forces and Solubility Prediction:

The will be primarily influenced by the following intermolecular interactions:

-

Van der Waals Forces (London Dispersion Forces): As a relatively large molecule with a significant number of electrons, 1,2,3-Trichloro-5-fluorobenzene will exhibit considerable London dispersion forces. These forces will be the dominant interaction with non-polar solvents.

-

Dipole-Dipole Interactions: The carbon-halogen bonds are polar, creating a molecular dipole moment. This allows for dipole-dipole interactions with polar aprotic solvents.

-

Halogen Bonding: The halogen atoms in the molecule can act as halogen bond donors, interacting with electron-donating atoms in the solvent. This interaction can contribute to solubility in certain solvents.[4][5][6]

Based on these principles, we can predict the general solubility behavior of 1,2,3-Trichloro-5-fluorobenzene in different classes of organic solvents:

-

High Solubility is Expected in:

-

Non-polar solvents: (e.g., hexane, toluene, benzene) due to strong van der Waals interactions.

-

Chlorinated solvents: (e.g., dichloromethane, chloroform) where similar intermolecular forces are at play.

-

Polar aprotic solvents: (e.g., tetrahydrofuran (THF), ethyl acetate) which can engage in dipole-dipole interactions.

-

-

Moderate to Low Solubility is Expected in:

-

Polar protic solvents: (e.g., methanol, ethanol) as the strong hydrogen bonding network of the solvent would need to be disrupted, which is energetically unfavorable for a non-hydrogen bonding solute.

-

The following diagram illustrates the logical relationship between solvent properties and the predicted solubility of 1,2,3-Trichloro-5-fluorobenzene.

Caption: Factors influencing the solubility of 1,2,3-Trichloro-5-fluorobenzene.

Inferred Solubility Profile from Analogous Compounds

While direct solubility data for 1,2,3-Trichloro-5-fluorobenzene is scarce, we can infer its likely behavior by examining the solubility of structurally similar compounds, such as other trichlorobenzene isomers. Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents.[3]

| Compound | Solvent | Solubility |

| 1,2,3-Trichlorobenzene | Ethanol | Slightly soluble |

| 1,2,3-Trichlorobenzene | Water | 18 mg/L at 25°C |

| 1,3,5-Trichlorobenzene | Water | 0.6 mg/100 mL |

The data for trichlorobenzene isomers supports the prediction that 1,2,3-Trichloro-5-fluorobenzene will have low aqueous solubility and will be soluble in less polar organic solvents like ethanol. The addition of a fluorine atom is unlikely to drastically alter this general trend.

Experimental Determination of Solubility: A Standard Protocol

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7][8]

Principle: A supersaturated solution of the compound in the chosen solvent is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.[9]

Experimental Workflow:

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology:

-

Preparation of the Supersaturated Solution:

-

Accurately weigh an excess amount of 1,2,3-Trichloro-5-fluorobenzene and add it to a known volume of the selected organic solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the sealed container in a constant temperature water bath or incubator.

-

Agitate the mixture using a shaker or magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the suspension to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a pore size that will retain the solid particles.

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 1,2,3-Trichloro-5-fluorobenzene using a validated analytical technique such as:

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

-

Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

-

-

-

Calculation of Solubility:

-

Prepare a calibration curve using standard solutions of known concentrations of 1,2,3-Trichloro-5-fluorobenzene.

-

Determine the concentration of the solute in the saturated solution from the calibration curve.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Approach to Equilibrium from Both Sides: Perform the experiment by approaching equilibrium from both undersaturation (dissolving the solid) and supersaturation (precipitating from a heated and then cooled solution) to confirm that the same equilibrium solubility is reached.

-

Mass Balance: After the experiment, recover and quantify the undissolved solid to ensure that the total mass of the compound is accounted for.

Conclusion

References

- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- ResearchGate. (n.d.).

- Benchchem. (2025).

- ResearchGate. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- PubChem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene.

- Guidechem. (n.d.). 1,2,3-Trichloro-5-fluorobenzene 3107-21-9 wiki.

- ChemicalBook. (2025). 1,2,3-Trichloro-5-fluorobenzene.

- Sigma-Aldrich. (n.d.). 1,2,3-Trichloro-5-fluorobenzene.

- SlideShare. (2013).

- PubChem. (n.d.). 1,2,4-Trichloro-5-fluorobenzene.

- Alloprof. (n.d.). Measuring Solubility.

- Lund University Publications. (n.d.).

- Sigma-Aldrich. (2024).

- Fisher Scientific. (2021).

- ACS Publications. (n.d.). Solubility of chlorine in benzene, toluene, ethylbenzene, o-, m-, and p-xylenes, and 2-, 3-, and 4-chlorotoluenes.

- NIH. (n.d.).

- Royal Society of Chemistry. (2019).

- Indagoo Research Chemicals. (2025).

- Echemi. (n.d.).

- Fisher Scientific. (2024).

- Hansen Solubility Parameters. (n.d.). Sheet1.

- ResearchGate. (2019).

- PubChem. (n.d.). 1,2,3-Trichlorobenzene.

- Wikipedia. (n.d.). 1,3,5-Trichlorobenzene.

- NIST. (n.d.). Benzene, 1,3,5-trichloro-.

- PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene.

- PubChem. (n.d.). 1,2,3-Trichloro-5-(trichloromethyl)benzene.

- NIST. (n.d.). Benzene, 1,2,3-trichloro-.

Sources

- 1. 1,2,3-Trichloro-5-fluorobenzene | C6H2Cl3F | CID 15743604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Environmental Fate and Degradation of 1,2,3-Trichloro-5-fluorobenzene

This guide provides a comprehensive technical overview of the anticipated environmental fate and degradation of 1,2,3-Trichloro-5-fluorobenzene. Given the limited direct experimental data on this specific compound, this document synthesizes information from closely related analogues, particularly trichlorobenzenes and other halogenated benzenes, to provide a scientifically grounded assessment for researchers, scientists, and drug development professionals.

Introduction and Physicochemical Profile

1,2,3-Trichloro-5-fluorobenzene is a halogenated aromatic compound.[1][2] Its environmental behavior is dictated by its physicochemical properties, which influence its distribution in air, water, and soil, as well as its susceptibility to degradation.

Table 1: Physicochemical Properties of 1,2,3-Trichloro-5-fluorobenzene and Related Compounds

| Property | 1,2,3-Trichloro-5-fluorobenzene | 1,2,3-Trichlorobenzene | Reference |

| Molecular Formula | C₆H₂Cl₃F | C₆H₃Cl₃ | [1][2] |

| Molecular Weight | 199.44 g/mol | 181.45 g/mol | [1] |

| Physical State | Light yellow to yellow solid or semi-solid or liquid | White crystalline solid | [3] |

| Water Solubility | Insoluble (3.2E-3 g/L at 25°C) (Predicted) | Very poor | [2][3] |

| Vapor Pressure | Not available | 28 Pa at 25°C | [4] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.1 (Computed) | 4.05 | [1][3] |

The high Log Kₒw value for 1,2,3-Trichloro-5-fluorobenzene suggests a strong tendency to partition from water into organic matrices, such as soil organic carbon and lipids in aquatic organisms. This indicates a potential for bioaccumulation and persistence in sediments.[3][4] Its low predicted water solubility will limit its mobility in aqueous systems.[2]

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the persistence of 1,2,3-Trichloro-5-fluorobenzene in the environment.

Hydrolysis

Hydrolysis is not expected to be a significant degradation pathway for 1,2,3-Trichloro-5-fluorobenzene under typical environmental conditions. Aryl halides are generally resistant to hydrolysis. For instance, the hydrolysis half-life of 1,2,4-trichlorobenzene at pH 7 and 25°C is estimated to be 3.4 years.[5][6] The high stability of the aromatic ring and the strong carbon-halogen bonds in 1,2,3-Trichloro-5-fluorobenzene make it unlikely to undergo significant hydrolytic degradation.

Photolysis

Photolysis may contribute to the degradation of 1,2,3-Trichloro-5-fluorobenzene, particularly in sunlit surface waters and the atmosphere. Trichlorobenzenes have been shown to undergo photoreductive dechlorination in the presence of photosensitizing agents.[5][6] The primary atmospheric degradation pathway for trichlorobenzenes is reaction with photochemically generated hydroxyl radicals, with estimated half-lives of 16 to 38 days.[5] It is anticipated that 1,2,3-Trichloro-5-fluorobenzene will exhibit similar behavior, with photolysis being a slow but relevant long-term degradation process.

Biotic Degradation Mechanisms

The microbial degradation of halogenated benzenes is a key factor in their environmental persistence. The degradation pathways are highly dependent on the degree and position of halogenation and the presence of specific microbial communities.

Aerobic Biodegradation